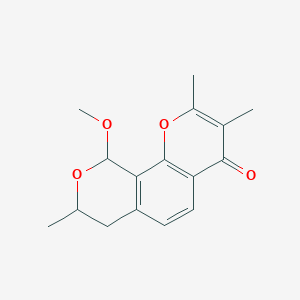
Aspergione A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspergione A is a natural product found in Neopetrosia chaliniformis with data available.
Scientific Research Applications
Chromone Derivatives from Aspergillus
A new chromone derivative, aspergione A, was identified from an endophytic Aspergillus sp. This compound, along with other metabolites, exhibited anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages. Aspergione A demonstrated potent inhibitory effects with an IC50 value of 38.26 μM (Feng et al., 2023).
Biosynthesis Pathway and Production Enhancement
The biosynthesis pathway of a related compound, aspergiolide A, was investigated, and strategies to enhance its production were explored. This involved using biosynthetic pathway specific inhibitors and precursors, leading to increased production of aspergiolide A, suggesting potential applications for enhancing the production of aspergione A and similar compounds (Sun et al., 2009).
Pharmacological Studies
Pharmacological validation of novel compounds can provide insights into their potential applications. For instance, a study on Achyranthes aspera L. indicated its nootropic potential, which can guide research into similar compounds like aspergione A (Gawande & Goel, 2015).
Anticancer Properties
The anticancer efficacy of aspergiolide A, which shares structural similarities with aspergione A, was studied, providing a model for investigating the potential anticancer applications of aspergione A. This includes understanding its absorption, distribution, metabolism, and toxicity profiles in early drug development stages (Wang et al., 2014).
Novel Synthesized Derivatives and Cytotoxicity
Research into novel synthesized derivatives, such as AS1041 derived from aspergiolide A, has shown marked cytotoxicity in cancer cells. This suggests potential for aspergione A derivatives in cancer treatment, especially concerning cell cycle arrest and apoptosis induction (Yuan et al., 2017).
properties
Product Name |
Aspergione A |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
10-methoxy-2,3,8-trimethyl-8,10-dihydro-7H-pyrano[4,3-h]chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-8-7-11-5-6-12-14(17)9(2)10(3)20-15(12)13(11)16(18-4)19-8/h5-6,8,16H,7H2,1-4H3 |
InChI Key |
KNTFURPASNMXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(O1)OC)C3=C(C=C2)C(=O)C(=C(O3)C)C |
synonyms |
aspergione A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



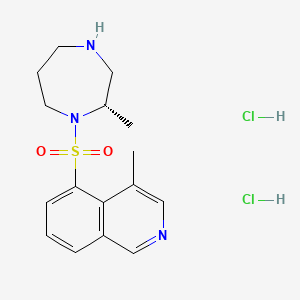
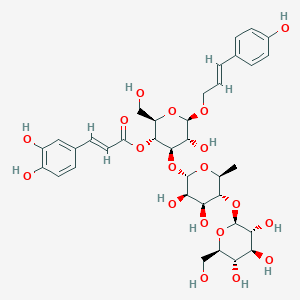
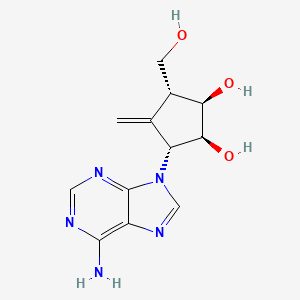
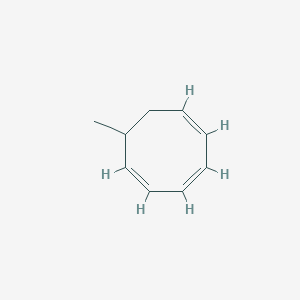
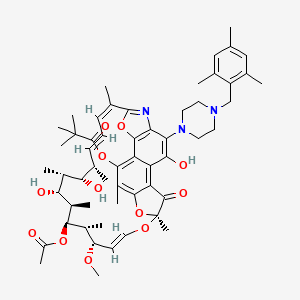
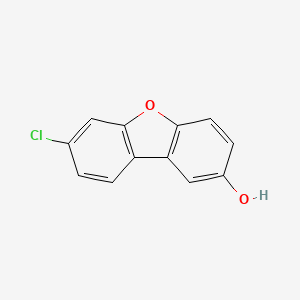
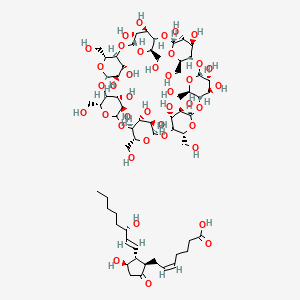
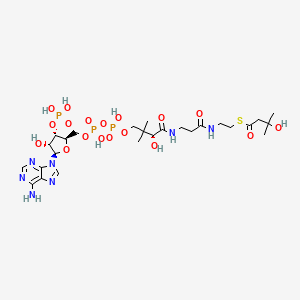
![(6Z,11Z,15Z,20Z)-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene](/img/structure/B1251458.png)
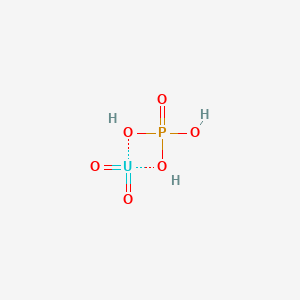
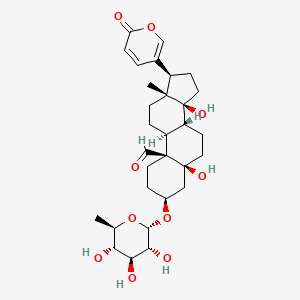
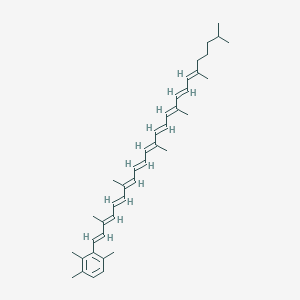
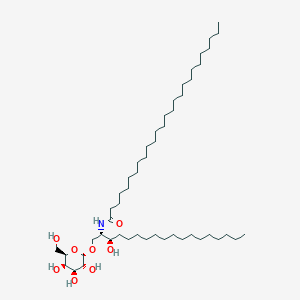
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251463.png)